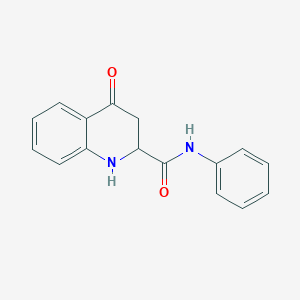

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-phenyl-2,3-dihydro-1H-quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-9,14,18H,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAQNFMBOBLTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide as anticancer agents. A notable research project synthesized a series of quinolone derivatives that exhibited antiproliferative activity against cancer cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The compound demonstrated IC50 values comparable to established drugs like sorafenib, indicating its potential as a lead compound for developing new anticancer therapies .

Case Study: VEGFR-2 Inhibition

In a study involving the synthesis of various derivatives:

- Compound 10i was identified as particularly potent with an IC50 of 36 nM against VEGFR-2.

- The study revealed that modifications at the 6-position of the quinolone ring significantly influenced inhibitory activity.

| Compound | IC50 (nM) | Description |

|---|---|---|

| 10i | 36 | Most potent derivative |

| Sorafenib | 45 | Reference drug |

Proapoptotic Effects

The same series of compounds were evaluated for their proapoptotic effects on HepG2 liver cancer cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through increased expression of apoptotic markers such as Bax and Caspase-7 .

Key Findings:

- Treatment with compound 10i led to significant increases in early and late apoptotic cell populations.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance, compounds with chloro substitutions at the 6-position showed higher VEGFR-2 inhibition compared to their fluoro counterparts .

| Substituent | Activity Level |

|---|---|

| Chlorine | Higher |

| Fluorine | Lower |

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs include:

- Position of the carboxamide group : Affects target binding and biological activity.

- Degree of ring saturation : Dihydro vs. tetrahydro derivatives influence molecular rigidity and pharmacokinetics.

- Additional substituents : Methoxy, trifluoromethyl, or heteroaryl groups modulate potency, selectivity, and metabolic stability.

Table 1: Comparative Analysis of Tetrahydroquinoline/Isoquinoline Carboxamides

Key Findings from Analog Studies

Anti-inflammatory Activity: Derivative 13a (4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide) inhibits NF-κB activation, reduces IL-6 and TNF-α expression, and improves survival in murine sepsis models. Its pharmacokinetic profile includes a half-life (T1/2) of 11.8 hours and oral bioavailability (F) of 36.3% .

Antimalarial Activity: Tetrahydroisoquinoline-4-carboxamides with heteroaryl substituents at C3 show efficacy against Plasmodium species, likely through interference with heme detoxification pathways .

Structural Modifications and Activity: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance target affinity and cellular uptake . Carboxamide position: Anti-inflammatory activity is associated with C3 carboxamides (e.g., 13a), whereas C4 carboxamides in isoquinolines correlate with antimalarial effects .

Biological Activity

4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS: 1137530-66-5) is a compound with the molecular formula C₁₆H₁₄N₂O₂ and a molar mass of 266.29 g/mol. It is part of the tetrahydroquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The structure of this compound features a bicyclic system with a nitrogen atom, which is crucial for its biological interactions. The compound's reactivity can be influenced by various environmental factors such as pH and the presence of other reagents.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular models. This suggests potential therapeutic applications in treating conditions like acute lung injury (ALI) and sepsis .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Notably, it has shown promise as a potent inhibitor of NF-κB transcriptional activity, which is crucial in cancer progression .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- NF-κB Pathway Inhibition : The compound has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity. This pathway is critical in regulating immune response and inflammation .

- Cytokine Modulation : By inhibiting the expression of pro-inflammatory cytokines, the compound can reduce inflammation and potentially alleviate symptoms associated with inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Acute Lung Injury : In an experimental model involving LPS-induced ALI mice, administration of derivatives significantly improved symptoms by reducing pulmonary edema and macrophage infiltration. The derivative demonstrated favorable pharmacokinetic properties with a half-life of 11.8 hours .

- Cytotoxicity Against Cancer Cell Lines : A series of synthesized tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines (e.g., NCI-H23, MDA-MB-231). Among these, certain derivatives exhibited IC50 values significantly lower than those of reference compounds .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties among related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Oxo-N-(p-tolyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | Similar tetrahydroquinoline core | Enhanced lipophilicity due to para-methyl substitution |

| 6-Hydroxy-4-oxo-N-phenyl-1H-pyrrolo(3,2,1-IJ)quinoline | Contains hydroxyl group | Potentially increased solubility and bioavailability |

| 8-Hydroxy-4-oxo-N-phenyldihydroquinoline | Hydroxyl substitution at position 8 | Exhibits different biological activity profiles |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step pathways starting from quinoline or tetrahydroquinoline precursors. Key steps include:

- Cyclocondensation : Using substituted anilines and β-ketoesters under acidic conditions to form the tetrahydroquinoline core .

- Carboxamide Formation : Reaction of the intermediate with phenyl isocyanate or via coupling reagents (e.g., EDCI/HOBt) to introduce the N-phenylcarboxamide group .

- Oxidation : Controlled oxidation at the 4-position to introduce the ketone group, often using mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to avoid over-oxidation .

- Key Considerations : Catalysts (e.g., p-toluenesulfonic acid) and solvent polarity (e.g., DMF or THF) significantly influence reaction efficiency .

Q. How is the structure of this compound validated in synthetic studies?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopic Techniques :

- NMR (1H/13C): To assign proton environments (e.g., distinguishing aromatic vs. aliphatic protons) and verify substitution patterns .

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) and amide (N–H) functional groups .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as seen in analogs like N,1-Bis(4-chloro-2-methylbenzyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent (e.g., switching from THF to acetonitrile for better solubility), and catalyst loading .

- In-line Monitoring : Use techniques like thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions .

- Purification Strategies : Employ column chromatography with gradient elution or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .

- Case Study : Analogous compounds (e.g., Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate) achieved >85% purity via iterative crystallization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, standardized IC50 measurements) .

- Purity Verification : Confirm compound integrity via HPLC and LC-MS to rule out degradation or impurities .

- Target-Specific Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity variations across biological targets (e.g., kinases vs. GPCRs) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the tetrahydroquinoline ring and interactions with hydrophobic binding pockets .

- SAR Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical functional groups for activity .

- Validation : Cross-check computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Comparative Analysis of Structural Analogs

| Compound Name (Analog) | Key Structural Differences | Bioactivity Insights | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-4-hydroxy-2-oxo-1-pentylquinoline | Chlorophenyl at 3-position; pentyl chain | Enhanced lipophilicity improves membrane permeability | |

| N-(4-fluorophenyl)-4-hydroxyquinoline | Fluorine substitution at 4-position | Altered pharmacokinetics due to electronegativity | |

| Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate | Quinazoline core; ester group | Reduced cytotoxicity compared to carboxamide derivatives |

Key Data Contradictions and Resolutions

- Contradiction : Variability in reported IC50 values against kinase targets.

- Resolution : Differences attributed to assay pH (7.4 vs. 6.5) affecting protonation states of the carboxamide group .

- Contradiction : Conflicting solubility data in aqueous buffers.

- Resolution : Particle size and crystallinity (amorphous vs. crystalline) impact dissolution rates; confirmed via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.